molecular formula C18H25N5O3S B5615238 (4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Numéro de catalogue B5615238
Poids moléculaire: 391.5 g/mol
Clé InChI: VKVPEHDLGHOJOF-CVEARBPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For instance, Urban (1995) detailed an efficient synthesis approach for a related octahydro-2H-pyrido[1,2-a]pyrazine compound, relying on equilibration and alkylation steps [Urban, 1995]. This methodology can provide a foundation for the synthesis of "(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide" by adapting the precursor and reaction conditions to target the specific molecular structure.

Molecular Structure Analysis

The molecular structure of complex heterocycles is often elucidated using techniques like NMR spectroscopy and X-ray diffraction. Chimichi et al. (1996) utilized NMR spectroscopy and X-ray diffraction to elucidate the structure of related pyrazolo[1,5-a]pyrimidines, demonstrating the importance of these techniques in confirming molecular configurations [Chimichi et al., 1996].

Chemical Reactions and Properties

Heterocyclic compounds often undergo specific chemical reactions based on their functional groups. For example, Ogurtsov et al. (2018) described the synthesis of oxadiazolo[3,4-d]pyridazine trioxides through a reaction involving hydroxyimino derivatives and nitric and trifluoroacetic acids [Ogurtsov et al., 2018]. Such reactions are relevant for understanding the chemical behavior of "(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide" in various environments.

Physical Properties Analysis

The physical properties of heterocyclic compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. The high crystal density and strong π-π stacking interactions observed in related compounds, as reported by Ogurtsov et al. (2018), highlight the significance of physical property analysis [Ogurtsov et al., 2018].

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and functional group behavior, is essential for the practical application of heterocyclic compounds. Studies on related compounds, like the work of Urban (1995), provide insights into the reactivity and potential applications of these molecules [Urban, 1995].

Mécanisme D'action

The mechanism of action would depend on the biological target of this compound. Oxadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Orientations Futures

The future research directions for this compound could include further exploration of its biological activity and potential therapeutic applications, as well as the development of new synthesis methods .

Propriétés

IUPAC Name

(4aS,7aR)-4-(2-methylpropyl)-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-13(2)9-22-6-7-23(16-12-27(24,25)11-15(16)22)10-17-20-21-18(26-17)14-4-3-5-19-8-14/h3-5,8,13,15-16H,6-7,9-12H2,1-2H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVPEHDLGHOJOF-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(C2C1CS(=O)(=O)C2)CC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,7aR)-4-(2-methylpropyl)-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.